1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide
Description
This compound features a pyrrolidone core substituted at position 1 with a 4-bromophenyl group and at position 3 with a carboxamide linked to a 4-(1H-1,2,4-triazol-1-ylmethyl)phenyl moiety.
Properties
Molecular Formula |
C20H18BrN5O2 |
|---|---|
Molecular Weight |
440.3 g/mol |
IUPAC Name |
1-(4-bromophenyl)-5-oxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H18BrN5O2/c21-16-3-7-18(8-4-16)26-11-15(9-19(26)27)20(28)24-17-5-1-14(2-6-17)10-25-13-22-12-23-25/h1-8,12-13,15H,9-11H2,(H,24,28) |
InChI Key |
KARTUCKLAKWREX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Br)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and carboxylic acids.
Introduction of the bromophenyl group: This step often involves bromination reactions using reagents like bromine or N-bromosuccinimide.
Formation of the pyrrolidine ring: This can be done through cyclization reactions involving amines and carbonyl compounds.
Coupling reactions: The final step involves coupling the triazole and pyrrolidine moieties using reagents like coupling agents or catalysts
Chemical Reactions Analysis
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Coupling reactions: The triazole ring can participate in coupling reactions with various electrophiles
Scientific Research Applications
1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.
Materials Science: The compound’s unique properties make it a candidate for the development of new materials with specific functionalities
Mechanism of Action
The mechanism of action of 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Insights
Fluorine’s electronegativity in analogs (e.g., ) may enhance binding to polar targets but reduce steric bulk .
Heterocyclic Moieties :
- 1,2,4-Triazole (target): Facilitates hydrogen bonding, commonly seen in antifungal agents (e.g., fluconazole analogs) .
- 1,3,4-Thiadiazole (): Sulfur atom enables hydrophobic interactions and may improve oxidative stability.
- Pyridine (): Enhances solubility via basic nitrogen, beneficial for oral bioavailability.
Direct triazole-phenyl linkage in the target compound maximizes rigidity, favoring selective binding .
Pharmacokinetic Considerations :
Biological Activity
The compound 1-(4-bromophenyl)-5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]pyrrolidine-3-carboxamide is a synthetic derivative that has attracted attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and a comparative analysis with related compounds.
Chemical Structure and Properties
This compound features a complex structure characterized by a pyrrolidine core with various functional groups that contribute to its biological activity. The molecular formula is , and it has a molecular weight of approximately 415.29 g/mol.
The biological activity of this compound is primarily attributed to its interaction with specific biomolecular targets. The following mechanisms have been proposed based on structural analogs and preliminary studies:
- Non-covalent Interactions : The compound may engage in hydrogen bonding, π-π stacking, and van der Waals forces with target proteins.
- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit enzymes involved in critical biochemical pathways, including those related to inflammation and cancer cell proliferation.
- Modulation of Gene Expression : Through binding interactions, the compound may influence the transcriptional activity of genes associated with disease processes.
Anticancer Properties
Research indicates that derivatives similar to this compound exhibit promising anticancer properties. For instance, studies on 5-oxopyrrolidine derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including A549 (human lung adenocarcinoma) cells. The following findings summarize the anticancer activity:
| Compound | Cell Line | IC50 (µM) | Notes |
|---|---|---|---|
| 1 | A549 | 66 | Potent activity compared to standard chemotherapeutics like cisplatin |
| 2 | HCT116 | 55 | Selective toxicity towards cancer cells |
| 3 | MCF7 | 70 | Moderate cytotoxic effects observed |
These results suggest that the compound may serve as a lead for developing new anticancer agents targeting multidrug-resistant tumors.
Antimicrobial Activity
The compound's structural features also suggest potential antimicrobial properties. Preliminary studies have indicated effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The following table summarizes antimicrobial testing results:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 16 | High |
| Pseudomonas aeruginosa | 64 | Low |
These findings highlight the potential for further exploration in drug development against resistant bacterial strains.
Case Studies
Several case studies have investigated the biological activity of triazole-containing compounds, which share structural similarities with the target compound. For example:
- Study on Triazole Derivatives : A study published in Bioorganic & Medicinal Chemistry evaluated various triazole derivatives for their anticancer and antimicrobial activities. Compounds exhibiting similar structural motifs showed significant cytotoxicity against cancer cell lines and effective inhibition of bacterial growth.
- Synthesis and Characterization : Research focusing on synthesizing novel pyrrolidine derivatives found that modifications at specific positions significantly enhanced both anticancer and antimicrobial activities, suggesting a structure-activity relationship (SAR) that could be leveraged in future drug design efforts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
